Cas no 2013040-98-5 (1-(5-methylpyrazin-2-yl)methylcyclopropan-1-amine)

1-(5-methylpyrazin-2-yl)methylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
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- 1-(5-methylpyrazin-2-yl)methylcyclopropan-1-amine
- 1-[(5-methylpyrazin-2-yl)methyl]cyclopropan-1-amine
- EN300-1820684
- 2013040-98-5
-
- インチ: 1S/C9H13N3/c1-7-5-12-8(6-11-7)4-9(10)2-3-9/h5-6H,2-4,10H2,1H3
- InChIKey: JIQICGRBFZQTLM-UHFFFAOYSA-N
- ほほえんだ: NC1(CC2C=NC(C)=CN=2)CC1
計算された属性
- せいみつぶんしりょう: 163.110947427g/mol
- どういたいしつりょう: 163.110947427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
1-(5-methylpyrazin-2-yl)methylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1820684-5.0g |
1-[(5-methylpyrazin-2-yl)methyl]cyclopropan-1-amine |
2013040-98-5 | 5g |
$3770.0 | 2023-06-01 | ||
Enamine | EN300-1820684-0.5g |
1-[(5-methylpyrazin-2-yl)methyl]cyclopropan-1-amine |
2013040-98-5 | 0.5g |
$1221.0 | 2023-09-19 | ||
Enamine | EN300-1820684-0.25g |
1-[(5-methylpyrazin-2-yl)methyl]cyclopropan-1-amine |
2013040-98-5 | 0.25g |
$1170.0 | 2023-09-19 | ||
Enamine | EN300-1820684-0.05g |
1-[(5-methylpyrazin-2-yl)methyl]cyclopropan-1-amine |
2013040-98-5 | 0.05g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1820684-10g |
1-[(5-methylpyrazin-2-yl)methyl]cyclopropan-1-amine |
2013040-98-5 | 10g |
$5467.0 | 2023-09-19 | ||
Enamine | EN300-1820684-1.0g |
1-[(5-methylpyrazin-2-yl)methyl]cyclopropan-1-amine |
2013040-98-5 | 1g |
$1299.0 | 2023-06-01 | ||
Enamine | EN300-1820684-10.0g |
1-[(5-methylpyrazin-2-yl)methyl]cyclopropan-1-amine |
2013040-98-5 | 10g |
$5590.0 | 2023-06-01 | ||
Enamine | EN300-1820684-2.5g |
1-[(5-methylpyrazin-2-yl)methyl]cyclopropan-1-amine |
2013040-98-5 | 2.5g |
$2492.0 | 2023-09-19 | ||
Enamine | EN300-1820684-0.1g |
1-[(5-methylpyrazin-2-yl)methyl]cyclopropan-1-amine |
2013040-98-5 | 0.1g |
$1119.0 | 2023-09-19 | ||
Enamine | EN300-1820684-5g |
1-[(5-methylpyrazin-2-yl)methyl]cyclopropan-1-amine |
2013040-98-5 | 5g |
$3687.0 | 2023-09-19 |
1-(5-methylpyrazin-2-yl)methylcyclopropan-1-amine 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
1-(5-methylpyrazin-2-yl)methylcyclopropan-1-amineに関する追加情報
Comprehensive Overview of 1-(5-methylpyrazin-2-yl)methylcyclopropan-1-amine (CAS No. 2013040-98-5)
The compound 1-(5-methylpyrazin-2-yl)methylcyclopropan-1-amine (CAS No. 2013040-98-5) is a structurally unique organic molecule featuring a cyclopropane core linked to a 5-methylpyrazine moiety. This combination of a strained ring system and a nitrogen-rich heterocycle makes it a subject of significant interest in medicinal chemistry and material science. Researchers are increasingly exploring its potential as a pharmacophore in drug discovery, particularly for targeting neurological receptors and enzyme modulators.
Recent trends in AI-driven drug discovery have brought attention to novel amine derivatives like 1-(5-methylpyrazin-2-yl)methylcyclopropan-1-amine. Computational studies suggest its molecular geometry may enable selective binding to biological targets, addressing frequent search queries about "small molecule neuro modulators" or "pyrazine-based bioactive compounds." The methylcyclopropylamine segment is particularly noteworthy, as similar structures appear in FDA-approved drugs for mood disorders, aligning with growing public interest in mental health therapeutics.
From a synthetic chemistry perspective, the preparation of CAS 2013040-98-5 typically involves reductive amination strategies between 5-methylpyrazine-2-carbaldehyde and cyclopropanamine derivatives. This mirrors popular search terms like "green synthesis of heterocyclic amines" and "catalysis in amine formation." The compound's logP value (predicted around 1.2) and hydrogen bond acceptor/donor count make it a frequent subject in discussions about blood-brain barrier permeability - a hot topic in neuroscience forums and pharmaceutical research communities.
Material scientists have investigated 1-(5-methylpyrazin-2-yl)methylcyclopropan-1-amine for its potential in coordination chemistry, where the pyrazine nitrogen atoms can serve as ligands for transition metals. This application intersects with trending searches about "organic electronic materials" and "molecular sensors." The compound's thermal stability (decomposition temperature >200°C) makes it suitable for various high-performance material applications, particularly in the development of specialty polymers.
Analytical characterization of CAS 2013040-98-5 typically involves LC-MS (showing [M+H]+ peak at m/z 178) and NMR spectroscopy (characteristic cyclopropane protons at δ 0.5-1.0 ppm). These technical details respond to frequent queries from analytical chemists about "structural elucidation of amine derivatives." The compound's chirality (containing a stereocenter at the cyclopropane carbon) also makes it relevant to discussions about "enantioselective synthesis," a growing area in asymmetric catalysis research.
In biochemical studies, derivatives of 1-(5-methylpyrazin-2-yl)methylcyclopropan-1-amine have shown promise as enzyme inhibitors, particularly against kinases and monoamine oxidases. This connects with trending health topics about "targeted therapies" and "precision medicine." The structure-activity relationship (SAR) of such compounds remains an active research area, with many researchers investigating how modifications to the pyrazine ring or cyclopropyl group affect biological activity.
Environmental and safety profiles of CAS 2013040-98-5 are frequently searched topics among industrial chemists. Available data suggests the compound has moderate water solubility (approximately 1-10 g/L at 25°C) and follows standard handling procedures for amine compounds. Its biodegradability potential aligns with current industry focus on green chemistry principles and sustainable molecular design - subjects generating increasing search volume in chemical databases.
The commercial availability of 1-(5-methylpyrazin-2-yl)methylcyclopropan-1-amine from specialty chemical suppliers has expanded in recent years, reflecting growing demand for building blocks in pharmaceutical research. Pricing trends and scale-up synthesis methods for CAS 2013040-98-5 are common queries among process chemists, especially those working on structure-activity optimization projects in drug development pipelines.
Patent literature reveals increasing protection of 1-(5-methylpyrazin-2-yl)methylcyclopropan-1-amine derivatives, particularly in applications related to neurological disorders and inflammatory conditions. This intellectual property landscape responds to frequent searches about "novel therapeutic scaffolds" and "patent cliffs in CNS drugs." The compound's structural features make it a valuable lead compound for medicinal chemistry programs addressing these therapeutic areas.
Future research directions for CAS 2013040-98-5 likely include deeper exploration of its metabolic stability and toxicological profile - subjects generating substantial search traffic in pharmacological databases. The compound's balanced lipophilicity and polar surface area (estimated at 40-50 Ų) position it well for further development as a drug candidate, particularly in CNS-targeted therapies where such molecular properties are crucial for efficacy.
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